Bunolol
Overview
Description
Bunolol is a non-selective beta-adrenoreceptor antagonist with significant antihypertensive, antiarrhythmic, and local anesthetic activities . It is commonly used in the form of its pure L-enantiomer, levothis compound, which is more potent than its dextro isomer . This compound is primarily used in the treatment of ocular hypertension and open-angle glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bunolol involves the reaction of 3-(tert-butylamino)-2-hydroxypropyl chloride with 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bunolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The carbonyl group in this compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction of this compound typically yields alcohol derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Bunolol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of beta-adrenoreceptor antagonists and their interactions with receptors.
Biology: this compound is used in studies of cellular signaling pathways and receptor binding.
Medicine: this compound is used in the treatment of ocular hypertension and open-angle glaucoma. It is also studied for its potential use in treating other cardiovascular conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Bunolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure and cardiovascular function . By blocking these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . Additionally, this compound’s beta-blocking activity helps to reduce heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with similar antihypertensive and antiarrhythmic properties.
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.
Metoprolol: A selective beta-1 blocker used primarily for cardiovascular conditions.
Uniqueness of Bunolol
This compound is unique in its combination of beta-blocking activity and local anesthetic properties . It is also more potent than propranolol and timolol in its beta-blocking activity . Additionally, this compound’s ability to reduce intraocular pressure makes it particularly valuable in the treatment of glaucoma .
Properties
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022702 | |
Record name | Bunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-01-1 | |
Record name | (±)-Bunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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